molecular formula C10H13FO2 B1631549 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

Cat. No. B1631549
M. Wt: 184.21 g/mol
InChI Key: RNCUHIILUNOEGW-UHFFFAOYSA-N
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Patent
US09145348B2

Procedure details

A solution of 2-fluoro-4-methoxyacetophenone (78.1 g, 460 mmol) in tetrahydrofuran (58.6 ml) was added to 3M methylmagnesium chloride solution in THF (199 ml, 598 mmol) at 20 to 35° C. under a nitrogen atmosphere over 30 min without cooling. Additional THF (19.53 ml) was used to rinse all starting material into the vessel. After complete addition, the mixture was stirred at 30° C. for 10 min., then was quenched into acetic acid (52.6 ml, 920 mmol) and water (273 ml) at 5-25° C. THF (20 ml) was used to rinse the vessel. Heptane (156 ml) was then added. The biphasic mixture was stirred at 20-25° C. for 30 min, and then the organic layer was separated. The organic layer was assayed and was found to contain 83.0 g of the desired product, which corresponds to 98% yield. The organic layer was concentrated under vacuum to remove THF, then was flushed with IPAC (200 ml), and the volume was increased to 500 ml by addition of more IPAC. This was used directly in the next step.
Quantity
78.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.6 mL
Type
solvent
Reaction Step One
Name
Quantity
199 mL
Type
solvent
Reaction Step One
Quantity
52.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
273 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
19.53 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[F:12])=[O:3].[CH3:13][Mg]Cl.C(O)(=O)C.O>O1CCCC1>[F:12][C:5]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:4]=1[C:2]([OH:3])([CH3:13])[CH3:1]

Inputs

Step One
Name
Quantity
78.1 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
58.6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
199 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
52.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
273 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
19.53 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C. for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
WASH
Type
WASH
Details
to rinse all starting material into the vessel
ADDITION
Type
ADDITION
Details
After complete addition
WASH
Type
WASH
Details
to rinse the vessel
ADDITION
Type
ADDITION
Details
Heptane (156 ml) was then added
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred at 20-25° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove THF
CUSTOM
Type
CUSTOM
Details
was flushed with IPAC (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the volume was increased to 500 ml by addition of more IPAC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=C(C=CC(=C1)OC)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.